molecular formula C13H13O4P B085582 Diphenyl methyl phosphate CAS No. 115-89-9

Diphenyl methyl phosphate

Cat. No.: B085582
CAS No.: 115-89-9
M. Wt: 264.21 g/mol
InChI Key: VOWPVJACXJNHBC-UHFFFAOYSA-N
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Description

Diphenyl methyl phosphate, also known as phosphoric acid, methyl diphenyl ester, is an organophosphorus compound with the molecular formula C₁₃H₁₃O₄P and a molecular weight of 264.2137 g/mol . This compound is characterized by the presence of two phenyl groups and a methyl group attached to a phosphate moiety. It is commonly used in various chemical applications due to its unique properties.

Safety and Hazards

Diphenyl methyl phosphate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl methyl phosphate can be synthesized through the esterification of phosphoric acid with methanol and diphenyl ether. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques .

Mechanism of Action

The mechanism of action of diphenyl methyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, including those involved in phosphate metabolism and signal transduction .

Comparison with Similar Compounds

  • Methyl diphenyl phosphate
  • Ethyl diphenyl phosphate
  • Phenyl methyl phosphate

Comparison: Diphenyl methyl phosphate is unique due to its specific combination of phenyl and methyl groups attached to the phosphate moiety. This structure imparts distinct chemical and physical properties, such as higher stability and reactivity compared to similar compounds. Additionally, its specific esterification pattern makes it more suitable for certain industrial and research applications .

Properties

IUPAC Name

methyl diphenyl phosphate
Source PubChem
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InChI

InChI=1S/C13H13O4P/c1-15-18(14,16-12-8-4-2-5-9-12)17-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWPVJACXJNHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059432
Record name Phosphoric acid, methyl diphenyl ester
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Molecular Weight

264.21 g/mol
Source PubChem
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Physical Description

Clear liquid; [Hawley]
Record name Methyl diphenyl phosphate
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Solubility

960 ug/l @ 24 °C in water /Practical/
Record name METHYL DIPHENYL PHOSPHATE
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Density

1.225-1.235 @ 25 °C
Record name METHYL DIPHENYL PHOSPHATE
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Vapor Pressure

0.0000116 [mmHg]
Record name Methyl diphenyl phosphate
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Color/Form

CLEAR, OILY LIQ

CAS No.

115-89-9
Record name Methyl diphenyl phosphate
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Record name Methyl diphenyl phosphate
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Record name Diphenyl methyl phosphate
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Record name Phosphoric acid, methyl diphenyl ester
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Record name Phosphoric acid, methyl diphenyl ester
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Record name DIPHENYL METHYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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